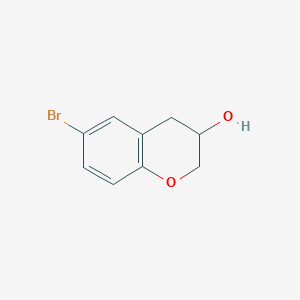
6-Bromochroman-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromochroman-3-ol: is an organic compound with the molecular formula C9H9BrO It belongs to the class of brominated chromans, which are derivatives of chroman (a bicyclic structure consisting of a benzene ring fused to a tetrahydropyran ring)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromochroman-3-ol typically involves the bromination of chroman-3-ol. One common method includes the use of bromine (Br2) in the presence of a solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 6-position of the chroman ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Bromochroman-3-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 6-Bromochroman-3-one.
Reduction: Reduction reactions can convert it to 6-Bromochroman.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.
Major Products:
Oxidation: 6-Bromochroman-3-one
Reduction: 6-Bromochroman
Substitution: Various substituted chromans depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 6-Bromochroman-3-ol is used as an intermediate in the synthesis of more complex organic molecules. Its brominated structure makes it a versatile building block for further functionalization.
Biology and Medicine: In medicinal chemistry, this compound and its derivatives are explored for their potential pharmacological activities. They may exhibit properties such as anti-inflammatory, antioxidant, or anticancer activities.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique structure allows for the development of novel compounds with specific properties.
Wirkmechanismus
The mechanism of action of 6-Bromochroman-3-ol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The bromine atom can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The exact pathways involved would vary based on the derivative and its intended use.
Vergleich Mit ähnlichen Verbindungen
6-Bromochroman: Lacks the hydroxyl group at the 3-position.
6-Bromochroman-4-one: Contains a carbonyl group at the 4-position instead of a hydroxyl group at the 3-position.
6-Bromo-2,3-dihydrobenzofuran: A structurally related compound with a different ring system.
Uniqueness: 6-Bromochroman-3-ol is unique due to the presence of both a bromine atom and a hydroxyl group on the chroman ring. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
136513-99-0 |
|---|---|
Molekularformel |
C9H9BrO2 |
Molekulargewicht |
229.07 g/mol |
IUPAC-Name |
6-bromo-3,4-dihydro-2H-chromen-3-ol |
InChI |
InChI=1S/C9H9BrO2/c10-7-1-2-9-6(3-7)4-8(11)5-12-9/h1-3,8,11H,4-5H2 |
InChI-Schlüssel |
YZVOSKBBYKXJBD-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(COC2=C1C=C(C=C2)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


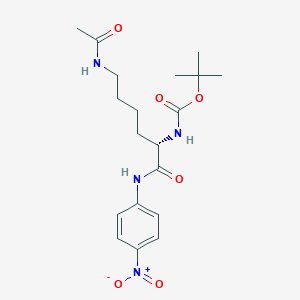
![2-[(4-fluorophenyl)sulfanyl]-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}acetamide](/img/structure/B12276284.png)


![6-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine](/img/structure/B12276298.png)
![1-[2-[Hydroxy(naphthalen-1-yl)methyl]naphthalen-1-yl]naphthalen-2-ol](/img/structure/B12276302.png)
![2-(H-Imidazo[1,2-a]pyridin-2-yl)ethyl methanesulfonate](/img/structure/B12276318.png)
amino}methyl)benzonitrile](/img/structure/B12276319.png)
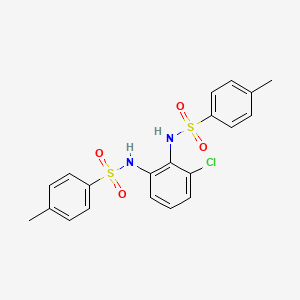
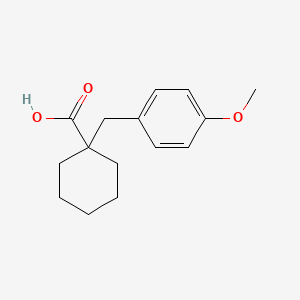
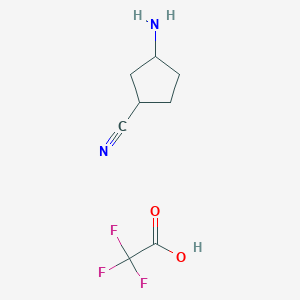
![1-Chlorobicyclo[2.2.2]octane](/img/structure/B12276353.png)

![1-(4-Chlorophenyl)-4-[(4-fluorobenzyl)sulfanyl]phthalazine](/img/structure/B12276375.png)
